molecular formula C16H14BrN3O2 B2965255 2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1396854-81-1

2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

Cat. No. B2965255
CAS RN: 1396854-81-1
M. Wt: 360.211
InChI Key: ZKKOBCMESDVJAP-UHFFFAOYSA-N
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Description

The compound “2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields . Another study reported the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrated how these compounds can be selectively elaborated along multiple growth vectors .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups. The pyrazolo[1,5-a]pyridine core is a fused ring system containing a pyrazole ring and a pyridine ring . The bromo, methoxy, and benzamide groups are likely to be attached at specific positions on this core.


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and complex, depending on the specific conditions and reagents used. For example, N-1 and N-2 can be accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .

Scientific Research Applications

Fluorescent Probes for Bioimaging

This compound has been identified as a strategic component for optical applications, particularly as a fluorescent probe . Its photophysical properties can be tuned, which is crucial for bioimaging applications. The presence of electron-donating groups enhances both absorption and emission behaviors, making it a valuable tool for studying the dynamics of intracellular processes.

Chemosensors

Due to its structural characteristics, this compound can serve as a chemosensor . The heteroatoms within its structure make it a potential chelating agent for ions, which is beneficial for detecting specific molecules or ions within biological or environmental samples.

Organic Light-Emitting Devices (OLEDs)

The compound’s solid-state emission intensities suggest its utility in the design of OLEDs . By selecting the appropriate structural modifications, it can be used to create materials that emit light efficiently, which is essential for the development of display and lighting technologies.

TRK Inhibitors for Cancer Therapy

Derivatives of this compound have been evaluated as TRK inhibitors, which are important in the treatment of cancers associated with the proliferation and differentiation of cells . These inhibitors can potentially be used to treat various types of cancer, including colorectal cancer and non-small cell lung cancer.

Photobleaching Performance

The compound exhibits good photobleaching performance, which is a desirable property for long-term imaging applications . This allows for continuous observation of biological samples without significant loss of fluorescence over time.

Solid-State Emitters

With the ability to emit light in the solid state, this compound can be used to design solid-state emitters . These are important for applications that require stable light sources, such as sensors and analytical devices.

Synthetic Methodology

The compound can be synthesized using simpler and greener methods compared to other fluorophores . This makes it an environmentally friendly option for various applications that require fluorescent materials.

Drug Design and Discovery

The compound’s derivatives have been used in drug design and discovery, particularly in the synthesis of small-molecule inhibitors . These inhibitors are crucial for targeting specific proteins or pathways involved in disease processes.

Safety and Hazards

While specific safety and hazard data for this compound is not available, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, functionalization, and potential applications, particularly in the field of medicinal chemistry. Given the biological activity of similar compounds, it could be of interest to investigate the potential of this compound as a lead for the development of new drugs .

properties

IUPAC Name

2-bromo-5-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-22-12-5-6-14(17)13(8-12)16(21)18-9-11-10-19-20-7-3-2-4-15(11)20/h2-8,10H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKOBCMESDVJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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